DB-10

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H36N2 |

|---|---|

分子量 |

352.6 g/mol |

IUPAC 名称 |

N,N'-dibenzyldecane-1,10-diamine |

InChI |

InChI=1S/C24H36N2/c1(3-5-13-19-25-21-23-15-9-7-10-16-23)2-4-6-14-20-26-22-24-17-11-8-12-18-24/h7-12,15-18,25-26H,1-6,13-14,19-22H2 |

InChI 键 |

HMJJCVZBDBFFGW-UHFFFAOYSA-N |

产品来源 |

United States |

Foundational & Exploratory

DB-10 mechanism of action in neuronal cells

An in-depth analysis of the publicly available scientific literature and drug development databases reveals no specific compound designated as "DB-10" with a characterized mechanism of action in neuronal cells. This designation may represent an internal code for a compound in early-stage research and development that is not yet disclosed in public forums, a placeholder, or a misnomer.

To provide a comprehensive technical guide as requested, a more specific chemical name, alternative designation, or associated research program for the molecule of interest is required.

In the absence of specific data for "this compound," this guide will present a generalized framework for elucidating the mechanism of action of a novel neuroactive compound, using hypothetical data and established experimental approaches. This will serve as a template that can be populated with specific data once it becomes available.

Hypothetical Compound Profile: this compound

For the purpose of this guide, we will hypothesize that "this compound" is an investigational small molecule being evaluated for the treatment of a neurodegenerative disease characterized by excitotoxicity and neuronal apoptosis.

Core Putative Mechanism of Action

It is hypothesized that this compound exerts its neuroprotective effects through a multi-target mechanism involving the modulation of glutamatergic signaling and the activation of pro-survival intracellular pathways.

Signaling Pathways

A primary proposed mechanism is the modulation of NMDA receptor activity, a key player in excitotoxicity. Additionally, this compound is thought to activate the PI3K/Akt signaling cascade, a critical pathway for promoting cell survival.

Caption: Proposed signaling pathway for this compound in neuronal cells.

Quantitative Data Summary

The following tables represent hypothetical quantitative data from key experiments used to characterize the mechanism of action of this compound.

Table 1: Effect of this compound on NMDA-Induced Calcium Influx

| Treatment Group | This compound Conc. (µM) | Peak Intracellular [Ca2+] (nM) | % Inhibition |

|---|---|---|---|

| Vehicle Control | 0 | 850 ± 45 | 0% |

| This compound | 0.1 | 620 ± 38 | 27% |

| This compound | 1 | 350 ± 25 | 59% |

| this compound | 10 | 150 ± 15 | 82% |

Table 2: Activation of Akt Kinase by this compound

| Treatment Group | Time (min) | Phospho-Akt/Total Akt Ratio | Fold Change vs. Control |

|---|---|---|---|

| Vehicle Control | 15 | 1.0 ± 0.1 | 1.0 |

| This compound (1 µM) | 5 | 2.5 ± 0.3 | 2.5 |

| This compound (1 µM) | 15 | 4.8 ± 0.5 | 4.8 |

| this compound (1 µM) | 30 | 3.2 ± 0.4 | 3.2 |

Table 3: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity

| Treatment Group | This compound Conc. (µM) | Cell Viability (%) | % Protection |

|---|---|---|---|

| Untreated Control | 0 | 100 ± 5 | - |

| Glutamate (100 µM) | 0 | 42 ± 6 | 0% |

| Glutamate + this compound | 0.1 | 58 ± 5 | 28% |

| Glutamate + this compound | 1 | 75 ± 7 | 57% |

| Glutamate + this compound | 10 | 88 ± 4 | 79% |

Experimental Protocols

1. Measurement of Intracellular Calcium

-

Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and cultured on poly-D-lysine coated plates for 10-12 days.

-

Calcium Imaging: Neurons are loaded with the ratiometric calcium indicator Fura-2 AM (2 µM) for 30 minutes at 37°C.

-

Experimental Procedure:

-

Cells are washed and maintained in a recording buffer.

-

Baseline fluorescence is recorded for 2 minutes.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for 10 minutes.

-

NMDA (100 µM) and glycine (B1666218) (10 µM) are added to induce calcium influx.

-

Fluorescence is recorded for an additional 5 minutes using a fluorescence microscopy system with excitation at 340 nm and 380 nm, and emission at 510 nm.

-

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated and converted to intracellular calcium concentrations using the Grynkiewicz equation.

Caption: Workflow for intracellular calcium measurement.

2. Western Blot for Akt Phosphorylation

-

Cell Culture and Treatment: Primary cortical neurons are treated with this compound (1 µM) or vehicle for the indicated time points.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Chemiluminescent substrate is added, and the signal is detected using a digital imaging system. Band intensities are quantified using ImageJ software, and the ratio of phospho-Akt to total Akt is calculated.

3. Cell Viability Assay (MTT Assay)

-

Cell Culture and Treatment: Primary cortical neurons are seeded in 96-well plates. After 24 hours, cells are pre-treated with this compound or vehicle for 1 hour, followed by the addition of glutamate (100 µM) for 24 hours.

-

MTT Incubation: MTT reagent (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

This guide provides a foundational understanding of the potential mechanism of action of a hypothetical neuroprotective agent, this compound. The experimental designs and data presentation formats can be adapted once specific information about the compound of interest becomes available.

DB-10 as a Pro-drug of 3-n-Butylphthalide (NBP)

The identifier "DB-10" is associated with multiple distinct chemical compounds, each with a unique chemical structure and pharmacological profile. This guide provides an in-depth overview of the most prominent substances referred to as "this compound" or similar designations in scientific and commercial contexts, tailored for researchers, scientists, and drug development professionals.

A compound designated this compound is marketed as a pro-drug of 3-n-butylphthalide (NBP), investigated for its potential therapeutic effects in ischemic stroke.[1][2] NBP is a synthetic compound derived from l-3-n-butylphthalide, which is naturally found in the seeds of Apium graveolens (celery).[1][3] The racemic mixture, dl-3-n-butylphthalide, was approved by the Chinese Food and Drug Administration for the treatment of ischemic stroke.[1][2]

Chemical Structure of this compound (NBP Pro-drug)

The precise chemical structure of the "this compound" pro-drug is not publicly disclosed in detail in the initial search results. However, its active form, 3-n-butylphthalide (NBP), has the following structure:

Chemical Structure of 3-n-Butylphthalide (NBP)

Quantitative Data

| Property | Value | Reference |

| Molecular Formula (NBP) | C12H14O2 | PubChem |

| Molecular Weight (NBP) | 190.24 g/mol | PubChem |

| Therapeutic Dosage (NBP in rodents) | 100 mg/kg/day | [3] |

| Therapeutic Dosage (NBP in patients) | 200 mg/kg/day | [3] |

Experimental Protocols

Animal Model of Focal Cerebral Ischemia

A common experimental protocol to evaluate the neuroprotective effects of NBP involves inducing focal cerebral ischemia in mice through permanent occlusion of the middle cerebral artery (MCA).

-

Animal Preparation : Adult male 129 S2/sv mice are used for the experiment.

-

Anesthesia : Anesthetize the mice appropriately before the surgical procedure.

-

Surgical Procedure : Perform a permanent occlusion of the middle cerebral artery (MCA) to induce focal cerebral ischemia.

-

Drug Administration : Administer NBP at a dose of 100 mg/kg intraperitoneally (i.p.) either 2 hours before or 1 hour after the induction of ischemia.

-

Outcome Assessment : Evaluate the effects of NBP by measuring the infarct volume, activation of caspases (caspase-3 and caspase-9), number of TUNEL-positive cells, and mitochondrial release of cytochrome c and apoptosis-inducing-factor (AIF) in the penumbra region of the ischemic brain.[4]

Signaling Pathways

NBP exerts its neuroprotective effects through multiple signaling pathways. One of the key pathways is the TLR4/MyD88/NF-κB signaling pathway, which is involved in neuroinflammation. NBP has been shown to inhibit this pathway.[5][6]

Caption: NBP's inhibition of the TLR4/MyD88/NF-κB signaling pathway.

10-Deacetylbaccatin-III (10-DB III)

10-Deacetylbaccatin III, often abbreviated as 10-DB III, is a natural organic compound isolated from the European yew tree (Taxus baccata).[7] It is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696) (Taxol).[8]

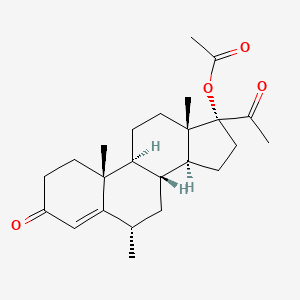

Chemical Structure of 10-Deacetylbaccatin III

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C29H36O10 | [9] |

| Molecular Weight | 544.6 g/mol | [9] |

| Purity | ≥98% | [10] |

| Solubility in DMSO | ~20 mg/mL | [10] |

| IC50 (Porcine brain microtubule assembly) | 23 µM | [10] |

| IC50 (Physarum microtubule assembly) | 0.9 µM | [10] |

| IC50 (L. donovani intracellular amastigotes) | 70 nM | [7] |

Experimental Protocols

Isolation of 10-Deacetylbaccatin III from Taxus baccata

This protocol describes a method for the extraction and purification of 10-DB III from the needles of the yew tree.

-

Extraction : Extract the ground needles of Taxus baccata with a suitable solvent, such as ethanol.

-

Purification : The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

Elution : Elute the column first with a mixture of chloroform (B151607) and methanol (B129727) (98:2), followed by a mixture of the same solvents in a 95:5 ratio.

-

Isolation : Concentrate the eluent from the latter fraction to obtain a residue of 7-xylosyl-10-deacetylbaccatin III.

-

Hydrolysis : Further chemical steps, such as hydrolysis, are required to cleave the xylosyl group and obtain pure 10-deacetylbaccatin III.[11]

Mechanism of Action

The primary mechanism of action of taxanes, including paclitaxel which is synthesized from 10-DB III, is the disruption of microtubule dynamics. These compounds bind to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Caption: Mechanism of action of taxanes derived from 10-DB III.

This compound as a Progesterone Drug Product

A pharmaceutical product referred to as "this compound" is a 10 mg tablet classified as a progesterone. This is likely Medroxyprogesterone Acetate (MPA), a synthetic progestin commonly used in hormone therapy and as a contraceptive.

Chemical Structure of Medroxyprogesterone Acetate

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C24H34O4 | PubChem |

| Molecular Weight | 386.5 g/mol | PubChem |

| Dosage Form | 10 mg Tablet | FDA |

Experimental Protocols

Investigating the Effect of MPA on Cell Proliferation

This protocol outlines an experiment to determine the effect of Medroxyprogesterone Acetate on the proliferation of human breast cancer cells.

-

Cell Culture : Culture human breast cancer cells (e.g., T47D or MCF-7) in an appropriate medium supplemented with fetal calf serum.

-

Hormone Deprivation : Before treatment, deprive the cells of hormones by incubating them in a phenol (B47542) red-free medium with charcoal-stripped serum for at least 24 hours.

-

Treatment : Treat the cells with varying concentrations of MPA.

-

Proliferation Assay : Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting at different time points after treatment.

-

Western Blot Analysis : To investigate the underlying mechanism, perform western blot analysis to measure the expression levels of key cell cycle proteins like Cyclin D1.

Signaling Pathways

MPA can induce cell proliferation in human breast cancer cells through the upregulation of Cyclin D1 expression via the Phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear Factor-κB (NF-κB) cascade.[12]

Caption: MPA-induced cell proliferation via the PI3K/Akt/NF-κB pathway.

Dibenzazepine (DBZ)

Dibenzazepine, also referred to as DBZ, is a potent γ-secretase inhibitor. It is a valuable tool in research, particularly in studies related to Alzheimer's disease and Notch signaling.

Chemical Structure of Dibenzazepine (DBZ)

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C26H23F2N3O3 | |

| Molecular Weight | 463.48 g/mol | |

| IC50 (Notch cleavage) | 1.7-2.9 nM | [13] |

| IC50 (APPL cleavage) | 2.6 nM | [13] |

| Purity | ≥98% | |

| Solubility in DMSO | up to 100 mM |

Experimental Protocols

Inhibition of Notch Signaling in Cell Culture

This protocol describes how to test the inhibitory effect of DBZ on Notch signaling in a cell-based assay.

-

Cell Culture : Culture cells expressing Notch receptor (e.g., SupT1 human T cell lymphoma cells).

-

Treatment : Treat the cells with varying concentrations of DBZ. A pilot experiment with concentrations ranging from 0.1 nM to 250 nM can be performed to determine the effective range.

-

Protein Extraction : After a suitable incubation period (e.g., 6 hours), harvest the cells and extract total protein using a lysis buffer that also contains the corresponding concentration of DBZ.

-

Western Blot Analysis : Perform western blot analysis to detect the levels of the Notch intracellular domain (NICD). A decrease in NICD levels indicates inhibition of γ-secretase activity.[14]

Signaling Pathways

DBZ is a potent inhibitor of γ-secretase, an enzyme complex that cleaves transmembrane proteins, including the Notch receptor and the amyloid precursor protein (APP). Inhibition of Notch cleavage by DBZ prevents the release of the Notch intracellular domain (NICD), which is a key step in the Notch signaling pathway.

Caption: DBZ inhibits γ-secretase, blocking Notch signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. DL-3-n-butylphthalide Induced Neuroprotection, Regenerative Repair, Functional Recovery and Psychological Benefits following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. mdpi.com [mdpi.com]

- 9. 10-deacetylbaccatin III | C29H36O10 | CID 154272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]

- 12. academic.oup.com [academic.oup.com]

- 13. DBZ | γ-Secretase | Tocris Bioscience [tocris.com]

- 14. selleckchem.com [selleckchem.com]

A Technical Guide to Compounds Designated "DB-10"

Disclaimer: The designation "DB-10" is not a unique identifier and refers to several distinct pharmaceutical products and research compounds. This guide addresses the most prominent entities identified through publicly available data and is intended for researchers, scientists, and drug development professionals. Due to the limited availability of detailed public data for some of these compounds, this document also serves as a framework, providing structured templates for pharmacokinetic data and experimental workflows as requested.

This compound (Medroxyprogesterone Acetate)

"DB 10" is a brand name for tablets containing 10 mg of Medroxyprogesterone Acetate.[1][2][3] This compound is a synthetic progestin, a female hormone used to treat menstrual disorders like amenorrhea, abnormal uterine bleeding, and endometriosis.[1][2][4]

Pharmacokinetic Profile

Medroxyprogesterone is rapidly absorbed after oral administration, though its bioavailability is relatively low and can be increased when taken with food.[5] It is primarily metabolized in the liver by CYP450 enzymes and excreted in the urine.[5]

Table 1: Pharmacokinetic Parameters of Medroxyprogesterone Acetate (Oral)

| Parameter | Value | Notes |

| Bioavailability (F) | 0.6 - 10% | Increased with food.[5] |

| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | [5] |

| Plasma Protein Binding | 86 - 90% | Primarily to albumin.[5] |

| Metabolism | Hepatic | Via CYP450 hydroxylation and conjugation.[5] |

| Elimination Half-life (t₁/₂) | ~12 - 17 hours | [5] |

| Excretion | Urine | Mainly as glucuronide conjugates.[5] |

Experimental Protocols

While specific study protocols for the branded "DB 10" are not publicly available, a standard experimental design for assessing the pharmacokinetics of an oral drug like Medroxyprogesterone would typically involve the following workflow.

Caption: General workflow for a clinical pharmacokinetic study.

This compound (Anti-Ischemic Stroke Agent)

Another compound referred to as this compound is a preclinical pro-agent of 3-n-butylphthalide (NBP).[6] Developed by Sichuan University, it is being investigated for the treatment of ischemic stroke.[6][7] The core concept is that this compound is designed to be rapidly converted into the active drug (NBP) in vivo, potentially enhancing its accumulation in the brain where it exerts its therapeutic effect.[6]

Pharmacokinetic Concept

Publicly available information on the quantitative pharmacokinetics of this pro-agent is not available. However, the described mechanism of action can be visualized as a logical relationship.

Caption: Prodrug activation and brain delivery concept for this compound.

DB-1310 (Anti-Cancer Agent)

DB-1310 is a distinct compound; a novel antibody-drug conjugate (ADC) targeting HER3 for the treatment of advanced solid tumors.[8] Preliminary results from a Phase 1/2a clinical trial (NCT05785741) have been reported.[8][9]

Pharmacokinetic Profile

The available data is qualitative. An abstract from the clinical trial notes that pharmacokinetic exposure increased with dose escalation.[8] It also mentions low systemic exposure of the payload (the toxic part of the ADC) and no evidence of drug accumulation after repeated administration every three weeks.[8] Detailed quantitative data from these ongoing trials are not yet published.

Table 2: Summary of Publicly Available Information for this compound Compounds

| Designation | Compound Type / Active Ingredient | Therapeutic Area | Development Stage | Key Pharmacokinetic Information Available |

| DB 10 | Medroxyprogesterone Acetate | Gynecology | Marketed | Quantitative data available (Bioavailability, Tmax, t₁/₂, etc.).[1][5][10] |

| This compound | Prodrug of 3-n-butylphthalide (NBP) | Ischemic Stroke | Preclinical | Qualitative concept (prodrug conversion, brain accumulation).[6][7] |

| DB-1310 | Antibody-Drug Conjugate (ADC) | Oncology | Phase 1/2a Clinical Trial | Qualitative data (dose-proportional exposure, no accumulation).[8][9] |

References

- 1. practo.com [practo.com]

- 2. 1mg.com [1mg.com]

- 3. medsgo.ph [medsgo.ph]

- 4. DB 10 Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]

- 5. mims.com [mims.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. ascopubs.org [ascopubs.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. mims.com [mims.com]

In-Vitro Neuroprotective Effects of Novel Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound specifically designated "DB-10" did not yield any publicly available scientific literature. Therefore, this document serves as an in-depth technical guide and template, structured according to the user's request, using data from published in-vitro studies on representative neuroprotective compounds, Stellettin B (SB) and B355227 , to illustrate the required format and content.

Introduction to In-Vitro Neuroprotection Assays

The preliminary assessment of a compound's neuroprotective potential is crucial in the drug development pipeline. In-vitro models provide a controlled environment to elucidate mechanisms of action, assess efficacy, and determine safety profiles before advancing to more complex in-vivo studies.[1][2][3] These models typically involve exposing cultured neuronal or glial cells to neurotoxic stimuli to simulate conditions of neurodegenerative diseases or acute brain injury.[4] The ability of a test compound to mitigate this toxicity is then quantified using a variety of assays.

Commonly used cell lines for these studies include human neuroblastoma SH-SY5Y cells and murine hippocampal HT22 cells, as they provide robust and reproducible models for studying mechanisms like oxidative stress, apoptosis, and excitotoxicity.[4][5] This guide will detail the experimental protocols and summarize findings from in-vitro studies on illustrative neuroprotective compounds.

Experimental Methodologies

Detailed and standardized protocols are essential for the reproducibility of in-vitro neuroprotective studies. The following sections describe common methodologies used to assess the efficacy of test compounds against induced neurotoxicity.

Cell Culture and Toxin Induction

-

Cell Lines and Maintenance:

-

SH-SY5Y Cells: A human-derived neuroblastoma cell line, often used to model dopaminergic neuron damage relevant to Parkinson's disease. These cells are typically cultured in a standard growth medium like DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[5][6]

-

HT22 Cells: A murine hippocampal cell line, particularly sensitive to glutamate-induced oxidative stress, making it an excellent model for studying excitotoxicity.[5][6] Culture conditions are similar to those for SH-SY5Y cells.[5][6]

-

-

Induction of Neurotoxicity:

-

6-hydroxydopamine (6-OHDA): Used with SH-SY5Y cells to induce apoptosis and oxidative stress, mimicking Parkinson's disease pathology.

-

Glutamate: Used with HT22 cells to induce oxidative injury and cell death via excitotoxicity.[5][6] An optimal concentration is first determined by establishing an IC₅₀ (the concentration that causes 50% cell death).[5]

-

Assessment of Neuroprotective Effects

A multi-assay approach is typically employed to evaluate the various facets of neuroprotection.

-

Cell Viability Assays (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cells (e.g., SH-SY5Y, HT22) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours.[4]

-

Pre-treat cells with various concentrations of the test compound (e.g., Stellettin B, B355227) for a specified duration (e.g., 1-2 hours).[7]

-

Introduce the neurotoxin (e.g., 20 µM 6-OHDA or 5 mM Glutamate) and incubate for an additional 24 hours.[5][7]

-

Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

-

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Principle: The DCFH-DA assay is used to quantify intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[4]

-

Protocol:

-

Seed and treat cells in a black 96-well plate as described above.[4]

-

Wash cells with warm Phosphate-Buffered Saline (PBS).[4]

-

Load cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[4]

-

Wash cells to remove the excess probe.[4]

-

Measure fluorescence intensity using a fluorescence microplate reader. A decrease in fluorescence in compound-treated cells compared to toxin-only cells indicates antioxidant activity.[5][6]

-

-

-

Western Blot Analysis for Signaling Proteins:

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the signaling pathways modulated by the test compound.[4]

-

Protocol:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

-

Separate equal amounts of protein (e.g., 20-40 µg) by size using SDS-PAGE.[4]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

-

Probe the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, p-ERK, Bcl-2, Caspase-3) followed by HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software. β-actin or Lamin B1 are often used as loading controls.[7]

-

-

Quantitative Data Summary

The following tables summarize quantitative data from in-vitro studies on the illustrative compounds B355227 and Stellettin B (SB).

Table 1: Neuroprotective Effect of B355227 on Glutamate-Induced Toxicity in HT22 Cells

| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |

| Control (Untreated) | - | 100% |

| Glutamate | 5 mM | ~60% |

| B355227 + Glutamate | 2.5 µM | Increased vs. Glutamate alone |

| B355227 + Glutamate | 5 µM | Increased vs. Glutamate alone |

| B355227 + Glutamate | 10 µM | Significantly Increased vs. Glutamate alone |

| Data synthesized from narrative descriptions in reference[5]. Specific percentages for B355227 treatment were not provided but showed a dose-dependent protective effect. |

Table 2: Effect of Stellettin B (SB) on 6-OHDA-Induced Toxicity in SH-SY5Y Cells

| Treatment Group | Concentration | % Cell Viability (Mean ± SEM) | Statistical Significance (p-value) |

| Control | - | 100% | - |

| 6-OHDA | 20 µM | ~50% | < 0.05 (vs. Control) |

| SB + 6-OHDA | 0.1 nM | Significantly Increased | < 0.05 (vs. 6-OHDA) |

| Data synthesized from narrative and graphical descriptions in reference[7]. |

Table 3: Modulation of Key Signaling Proteins by Test Compounds

| Compound | Target Protein | Effect Observed | Cell Line | Toxin |

| B355227 | ROS | Significantly Reduced | HT22 | Glutamate |

| B355227 | Bcl-2 (Anti-apoptotic) | Restored/Increased | HT22 | Glutamate |

| B355227 | p-Erk1/2, p-JNK, p-P38 | Increased Activation | HT22 | Glutamate |

| Stellettin B | Nrf2 (Nuclear) | Increased Expression | SH-SY5Y | 6-OHDA |

| Stellettin B | HO-1 | Upregulated Expression | SH-SY5Y | 6-OHDA |

| Stellettin B | Active Caspase-3 | Attenuated | SH-SY5Y | 6-OHDA |

| Data synthesized from narrative descriptions in references[5][6][7]. |

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes and pathways.

The neuroprotective effects of compounds like Stellettin B are often mediated through the activation of endogenous antioxidant pathways, such as the Nrf2/HO-1 pathway.[7]

Conclusion

The in-vitro evaluation of potential neuroprotective agents is a foundational step in neuroscience drug discovery. By employing a suite of standardized assays, researchers can effectively screen compounds and decipher their mechanisms of action. As illustrated by studies on compounds like B355227 and Stellettin B, successful neuroprotection often involves the modulation of multiple cellular pathways, including the reduction of oxidative stress, inhibition of apoptosis, and activation of endogenous defense systems like the Nrf2 pathway.[5][6][7] The methodologies and data presentation formats outlined in this guide provide a robust framework for the rigorous assessment of novel neuroprotective candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Synthesis of the DB-10 Compound

Disclaimer: Information regarding a specific molecule designated "DB-10 compound" is not publicly available in scientific literature or patent databases. The following guide is a representative example constructed from established principles of drug discovery and synthesis to illustrate the requested format and content. The experimental details and data presented are hypothetical and should be regarded as a template.

Introduction

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. This document outlines the discovery, synthesis, and preclinical evaluation of a novel small molecule inhibitor, herein designated this compound. This compound has been identified as a potent and selective modulator of the hypothetical "Kinase X" signaling pathway, which is implicated in the pathophysiology of certain oncological and inflammatory disorders. This guide provides a comprehensive overview of the methodologies employed in its development and the key data supporting its therapeutic potential.

Discovery of the this compound Compound

The discovery of this compound was the result of a high-throughput screening (HTS) campaign designed to identify inhibitors of Kinase X. A library of over 500,000 diverse small molecules was screened, leading to the identification of a promising hit compound, which subsequently underwent extensive lead optimization to yield this compound.

Experimental Protocol: High-Throughput Screening

-

Assay Principle: A biochemical assay was developed to measure the phosphorylation of a peptide substrate by recombinant human Kinase X. The assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Reagents:

-

Recombinant Human Kinase X (10 nM)

-

Biotinylated peptide substrate (100 nM)

-

ATP (10 µM)

-

Europium-labeled anti-phospho-substrate antibody (2 nM)

-

Streptavidin-allophycocyanin (SA-APC) (20 nM)

-

-

Procedure:

-

The compound library was screened at a concentration of 10 µM in 384-well plates.

-

Kinase, substrate, and compound were incubated for 60 minutes at room temperature.

-

ATP was added to initiate the kinase reaction and incubated for 30 minutes.

-

TR-FRET detection reagents were added and incubated for 60 minutes.

-

The plate was read on a suitable plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

-

Data Analysis: The TR-FRET ratio (665 nm / 615 nm) was calculated, and percent inhibition was determined relative to DMSO controls.

Logical Workflow for Hit Identification

Caption: Workflow from HTS to the identification of this compound.

Synthesis of the this compound Compound

The chemical synthesis of this compound is achieved through a multi-step process, which has been optimized for scalability and purity. The detailed synthetic route is proprietary; however, a general overview of the final key coupling step is provided below.

Experimental Protocol: Final Suzuki Coupling Step

-

Reaction Setup: To a solution of Intermediate A (1.0 eq) in a 3:1 mixture of dioxane and water were added Intermediate B (1.2 eq), palladium tetrakis(triphenylphosphine) (0.05 eq), and potassium carbonate (3.0 eq).

-

Reaction Conditions: The reaction mixture was degassed with argon for 15 minutes and then heated to 90°C for 12 hours under an argon atmosphere.

-

Workup and Purification: Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford the this compound compound as a white solid.

In Vitro Characterization

The biological activity of this compound was characterized through a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | Kinase X | 5.2 |

| Cellular Assay (p-Substrate) | Kinase X | 25.8 |

| Kinase Panel (400 kinases) | Off-target kinases | >10,000 |

Signaling Pathway of Kinase X Inhibition by this compound

Caption: Inhibition of the Kinase X signaling pathway by this compound.

Preclinical Evaluation

The pharmacokinetic and in vivo efficacy of this compound were assessed in murine models.

Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, IV)

| Parameter | Value |

| Half-life (t1/2) | 4.5 hours |

| Volume of Distribution (Vd) | 2.1 L/kg |

| Clearance (CL) | 0.5 L/hr/kg |

| Bioavailability (F%) - Oral | 35% |

Experimental Protocol: In Vivo Efficacy Study

-

Animal Model: Female BALB/c nude mice were implanted subcutaneously with 1x10^6 human tumor cells expressing activated Kinase X.

-

Dosing: Once tumors reached an average volume of 150 mm³, mice were randomized into two groups (n=10 per group):

-

Vehicle control (0.5% methylcellulose) administered orally, once daily.

-

This compound (20 mg/kg) administered orally, once daily.

-

-

Endpoints: Tumor volume was measured twice weekly with calipers. Body weight was monitored as a measure of toxicity. The study was concluded after 21 days.

Experimental Workflow for In Vivo Efficacy

A Technical Whitepaper on NA-1 (Nerinetide) and its Role in Ischemic Cascade Pathways

Disclaimer: The following technical guide utilizes NA-1 (Nerinetide) as a representative compound to illustrate the role of a neuroprotective agent in ischemic cascade pathways. This is due to the absence of publicly available scientific literature on a compound specifically named "DB-10." The data, protocols, and pathways described are based on published research on NA-1.

Introduction: The Ischemic Cascade and the PSD-95 Therapeutic Target

Acute ischemic stroke triggers a complex series of interconnected biochemical events, collectively known as the ischemic cascade, which leads to neuronal cell death and brain injury.[1] A critical event in this cascade is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs) due to excessive glutamate (B1630785) release.[2][3] This overactivation leads to a massive influx of calcium ions (Ca²⁺) into the neuron.

A key scaffolding protein, the postsynaptic density protein-95 (PSD-95) , plays a pivotal role in mediating this neurotoxicity.[4] PSD-95 physically links NMDARs to neuronal nitric oxide synthase (nNOS).[5] During an ischemic event, the sustained Ca²⁺ influx through NMDARs activates the tethered nNOS, leading to the overproduction of nitric oxide (NO) and other reactive nitrogen species.[2][5] This results in oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[1]

Targeting the specific interaction between PSD-95 and NMDARs presents a promising therapeutic strategy. Unlike direct NMDAR antagonists, which can disrupt normal synaptic function and cause significant side effects, inhibiting the PSD-95/NMDAR complex aims to selectively uncouple the excitotoxic signaling pathway while preserving the receptor's physiological functions.[3][5] NA-1 (Nerinetide) is a neuroprotective peptide designed to specifically disrupt this pathological interaction.[5][6]

NA-1 (Nerinetide): Mechanism of Action

NA-1 is a 20-amino acid peptide (eicosapeptide) that acts as a PSD-95 inhibitor.[5][6] Its mechanism of action is centered on preventing the downstream neurotoxic effects of NMDAR overactivation during an ischemic event.

-

Binding to PSD-95: NA-1 competitively binds to the PDZ domains of PSD-95, the same domains that bind to the C-terminus of the NMDAR subunit GluN2B.[1][5]

-

Uncoupling NMDAR from nNOS: By occupying this binding site, NA-1 disrupts the physical linkage between the NMDAR and nNOS.[2]

-

Selective Inhibition of Neurotoxicity: This uncoupling prevents the excitotoxicity-driven activation of nNOS and the subsequent overproduction of nitric oxide.[5] Crucially, this action does not interfere with the normal physiological functions of the NMDAR, such as its ion channel activity (Ca²⁺ entry), which is vital for normal neurotransmission.[5]

This targeted approach aims to reduce infarct volume and improve neurological outcomes following an ischemic stroke.[7]

Preclinical Data Summary

NA-1 has demonstrated significant efficacy in multiple preclinical models of ischemic stroke, including rodents and non-human primates.[5][8] These studies established the foundational evidence for its neuroprotective effects.

| Model Type | Species | Intervention | Key Findings | Reference(s) |

| Transient MCAO | Rat | Single IV injection of PSD-95 inhibitor 3 hours post-stroke | Significantly reduced infarct volumes (~80%); Improved long-term neurobehavioral function. | [8] |

| Permanent MCAO | Rat (with hyperthermia) | Single IV injection of PSD-95 inhibitor 1 hour post-stroke | Dramatically reduced infarct size (~50%). | [8] |

| Ischemia-Reperfusion | Non-human Primate | IV administration of NA-1 post-stroke onset | Reduced infarct volumes; Slowed the rate of infarct growth; Preserved brain function. | [7][9] |

Clinical Trial Data

The clinical development of NA-1 has been investigated through several large-scale, randomized controlled trials. The primary outcome measure in these studies is typically the modified Rankin Scale (mRS), a measure of functional disability where a score of 0-2 indicates a favorable outcome.[10]

ESCAPE-NA1 Trial Results

The ESCAPE-NA1 trial was a pivotal Phase 3 study evaluating NA-1 in patients with acute ischemic stroke undergoing endovascular thrombectomy.[10]

| Patient Group | N (NA-1 / Placebo) | Favorable Outcome (mRS 0-2) - NA-1 | Favorable Outcome (mRS 0-2) - Placebo | Adjusted Risk Ratio (95% CI) | P-value |

| Overall Population | 549 / 556 | 61.4% | 59.2% | 1.04 (0.96-1.14) | 0.35 |

| Subgroup: No Alteplase (B1167726) | 219 / 227 | 59.3% | 49.8% | 1.18 (1.01-1.38) | - |

Data sourced from Hill MD, et al., The Lancet 2020 and other analyses.[2][10][11]

The overall trial did not meet its primary endpoint.[10] However, a prespecified subgroup analysis revealed a significant treatment effect in patients who did not receive concurrent alteplase (tPA), a thrombolytic drug.[2][11] Further pharmacokinetic analysis suggested that alteplase, a protease, degrades the peptide structure of NA-1, reducing its bioavailability and efficacy.[12][13] In the no-alteplase subgroup, NA-1 was also associated with a nearly 50% reduction in the hazard of death.[5]

ESCAPE-NEXT and Other Trials

Subsequent trials were designed to confirm these findings in an alteplase-free population.

| Trial Name | Patient Population | Key Findings | Reference(s) |

| ESCAPE-NEXT | Acute ischemic stroke patients not receiving alteplase | The trial yielded neutral outcomes, failing to show superiority over placebo. Timing of intervention may be a critical factor. | [14] |

| FRONTIER | Suspected ischemic stroke patients (pre-hospital setting) | Showed a large treatment effect when NA-1 was administered within 60 minutes of symptom onset. | [15] |

| Post-hoc Meta-analysis | Patients from 3 trials treated <3 hours from onset | NA-1 showed a clinically significant benefit; 56% of NA-1 patients had a favorable outcome vs. 48% for placebo. | [16] |

Experimental Protocols

Preclinical Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a standard model for inducing focal cerebral ischemia to test neuroprotective agents.

-

Animal Model: Adult male Sprague-Dawley rats are utilized.[8]

-

Anesthesia: Anesthesia is induced and maintained (e.g., with isoflurane). Core body temperature is monitored and maintained at 37°C.

-

MCAO Procedure: The right middle cerebral artery (MCA) is occluded using an intraluminal filament. The filament is inserted via the external carotid artery and advanced to the origin of the MCA to block blood flow.

-

Ischemia Duration: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia.

-

Reperfusion: The filament is then withdrawn to allow for reperfusion, mimicking the clinical scenario of thrombectomy.

-

Drug Administration: A single intravenous (IV) dose of NA-1 or vehicle (placebo) is administered at a prespecified time point (e.g., 1 or 3 hours) after the onset of MCAO.[8]

-

Outcome Assessment:

-

Infarct Volume: At 24 hours or later, animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to quantify the volume of the ischemic lesion.[8]

-

Neurological Scoring: Behavioral tests (e.g., cylinder test, adhesive removal test) are conducted over days to weeks to assess long-term functional recovery.[8]

-

-

Blinding: All outcome assessments are performed by investigators blinded to the treatment allocation.[8]

Clinical Protocol: The ESCAPE-NA1 Trial Design

This protocol outlines the methodology for a large-scale, multicenter clinical trial for an adjunctive neuroprotective therapy.[10]

Discussion and Future Directions

The journey of NA-1 from preclinical promise to complex clinical trial results provides critical insights for the field of neuroprotection. While the overall Phase 3 trials have not been positive, the data strongly suggests a potential therapeutic benefit under specific conditions, particularly when administered early and in the absence of interacting medications like alteplase.[5][14]

Key learnings and future research directions include:

-

Timing of Intervention: The efficacy of neuroprotective agents appears to be highly time-dependent. The FRONTIER trial and post-hoc analyses highlight the critical importance of ultra-early administration, potentially in a pre-hospital setting.[15][16]

-

Drug-Drug Interactions: The unexpected interaction between NA-1 and alteplase underscores the need for thorough pharmacological evaluation in the context of polypharmacy common in stroke treatment.[5][12]

-

Next-Generation Molecules: Research is ongoing to develop next-generation PSD-95 inhibitors that may have improved pharmacokinetic profiles, better blood-brain barrier penetration, and reduced potential for side effects like hypotension.[17][18]

-

Patient Selection: Future trials may benefit from more refined patient selection, using advanced imaging to identify individuals with the most salvageable brain tissue, and focusing on populations where the drug's mechanism is most likely to succeed (e.g., alteplase-ineligible patients).

References

- 1. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial | Publons [publons.com]

- 3. Treatment of cerebral ischemia by disrupting ischemia-induced interaction of nNOS with PSD-95 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the postsynaptic density protein 95 on the protective effect of Ang-(1-7)–Mas on cerebral ischaemia injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vjneurology.com [vjneurology.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Effectiveness of PSD95 inhibitors in permanent and transient focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 10. Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]

- 12. google.com [google.com]

- 13. medpagetoday.com [medpagetoday.com]

- 14. vjneurology.com [vjneurology.com]

- 15. vjneurology.com [vjneurology.com]

- 16. Safety and efficacy of nerinetide in patients with acute ischaemic stroke enrolled in the early window: a post-hoc meta-analysis of individual patient data from three randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Next-Generation Postsynaptic Density-95 (PSD-95) Protein Inhibitors for the Treatment of Acute Ischemic Stroke - ProQuest [proquest.com]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

Early Research on Interleukin-10 (IL-10) for Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on Interleukin-10 (IL-10) as a potential therapeutic agent for ischemic stroke. The information presented is based on foundational studies investigating its mechanism of action, efficacy in animal models, and the experimental protocols used to elucidate its role in the pathophysiology of stroke.

Core Mechanism of Action

Interleukin-10 is a pleiotropic cytokine with potent anti-inflammatory properties. In the context of ischemic stroke, its primary mechanism is the suppression of the post-ischemic inflammatory cascade, which is a major contributor to secondary brain injury.[1][2] IL-10 is endogenously produced by various immune cells, including regulatory T cells (Tregs), macrophages, and microglia, in response to ischemic injury.[1][3]

The neuroprotective effects of IL-10 are primarily achieved through:

-

Inhibition of Pro-inflammatory Cytokines: IL-10 downregulates the expression and activity of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[4]

-

Modulation of the IL-17A Response: A critical function of IL-10 is to control the detrimental effects of Interleukin-17A (IL-17A), a cytokine that promotes infarct growth.[1][3] IL-10 directly inhibits IL-17A production from CD4+ αβ T cells and indirectly suppresses its production from γδ T cells via its action on regulatory T cells.[1][3]

-

Downregulation of NFκB Signaling: IL-10 exerts its anti-inflammatory effects in part by inhibiting the nuclear translocation of NFκB, a key transcription factor for many pro-inflammatory genes.[2][5]

Quantitative Preclinical Data

The following tables summarize key quantitative findings from preclinical studies on IL-10 in rodent models of ischemic stroke.

Table 1: Effects of IL-10 Deficiency on Stroke Outcomes

| Model Organism | Stroke Model | Outcome Measure | Finding | Reference |

| C57BL/6 Mice | Permanent MCAO | Infarct Volume (24h post-stroke) | 30% larger infarct volumes in IL-10-/- mice compared to wild-type. | [5] |

| Mice | Transient MCAO | Infarct Volume (Day 3 & 7) | Significantly increased infarct volumes in IL-10-/- mice. | [1][3] |

| Mice | Transient MCAO | Neurological Outcome (Day 14) | Impaired neurological outcome and enlarged brain atrophy in IL-10-/- mice. | [1][3] |

Table 2: Effects of IL-10-based Interventions on Stroke Outcomes

| Model Organism | Stroke Model | Intervention | Outcome Measure | Finding | Reference |

| Wild-Type Mice | Transient MCAO (60 min) | Adoptive transfer of IL-10+ B-cells (24h before MCAO) | Infarct Volume (96h reperfusion) | Significant reduction in cortical (p=0.026), striatal (p=0.012), and total hemisphere (p=0.016) infarct volumes. | [6] |

| Wild-Type Mice | Transient MCAO (60 min) | Adoptive transfer of IL-10+ B-cells (4h after MCAO) | Infarct Volume (96h reperfusion) | Significant reduction in cortical (p=0.001), striatal (p=0.036), and total hemisphere (p=0.006) infarct volumes. | [6] |

| Wistar Rats | Transient MCAO (3h) | C21 (AT2R agonist) + IL-10 neutralizing antibody | Infarct Size & Functional Outcome | Neutralizing IL-10 abrogated the neuroprotective effect of C21. | [7] |

| IL-10-/- Mice | Transient MCAO | Neutralizing IL-17A antibody | Infarct Volume & Neurological Outcome | Reversed the worse outcomes observed in IL-10 deficient mice. | [1][3] |

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways of IL-10 in ischemic stroke and a typical experimental workflow for its preclinical investigation.

Caption: IL-10 Signaling Pathway in Ischemic Stroke.

References

- 1. Interleukin-10 improves stroke outcome by controlling the detrimental Interleukin-17A response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Interleukin-10 in Acute Brain Injuries [frontiersin.org]

- 3. Interleukin-10 improves stroke outcome by controlling the detrimental Interleukin-17A response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukins and Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Interleukin-10 in Acute Brain Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of experimental stroke with IL-10-producing B-cells reduces infarct size and peripheral and CNS inflammation in wild-type B-cell-sufficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of interleukin-10 in the neuroprotective effect of the angiotensin type 2 receptor agonist, compound 21, after ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DB-10 (dl-3-n-butylphthalide) Administration in Rodent Models of Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-3-n-butylphthalide (NBP), a synthetic compound derived from an extract of celery seeds, has been approved for the treatment of ischemic stroke in China and is the subject of extensive preclinical research.[1][2][3][4] Often referred to in research literature by its abbreviation NBP, this compound has demonstrated neuroprotective effects in various animal models of cerebral ischemia.[2][4][5] These application notes provide detailed protocols for the administration of NBP (herein referred to as DB-10 for the purpose of these notes) in rodent models, particularly in the context of ischemic stroke studies. The protocols and data presented are synthesized from multiple preclinical investigations to aid researchers in designing and executing their own studies.

Mechanism of Action

This compound is understood to exert its neuroprotective effects through multiple pathways. Its proposed mechanisms include improving cerebral microcirculation, reducing inflammation, inhibiting apoptosis (programmed cell death), and protecting mitochondria.[2][3] Some studies suggest that this compound may also promote neurogenesis and angiogenesis, contributing to long-term recovery after ischemic injury.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound in rodent models, compiled from various preclinical studies.

Table 1: Dosage and Administration Routes for this compound in Rodent Models

| Animal Model | Administration Route | Dosage Range (mg/kg) | Vehicle | Reference(s) |

| Mice | Intraperitoneal (i.p.) | 15 - 120 | Saline | [6][8][9][10][11] |

| Mice | Oral Gavage (p.o.) | 60 - 80 | Not specified | [2][12] |

| Rats | Intraperitoneal (i.p.) | 10 - 20 | Not specified | [2] |

| Rats | Oral Gavage (p.o.) | 60 - 240 | Not specified | [13][14] |

Table 2: Pharmacokinetic Parameters of this compound (NBP) in Rats

| Parameter | Value | Administration Route | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours | Oral | [2] |

| Mean Peak Plasma Concentration (Cmax) | 514 ng/mL (at 200 mg dose) | Oral | [2] |

| Area Under the Curve (AUC₀-∞) | 864 ng·h/mL | Oral | [2] |

| Elimination Half-life (t₁/₂) | 5.33 hours | Oral | [2] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice

Objective: To administer a precise dose of this compound directly into the peritoneal cavity for systemic absorption.

Materials:

-

This compound (dl-3-n-butylphthalide)

-

Sterile saline solution (0.9% NaCl)

-

Vortex mixer

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve this compound in sterile saline to the desired final concentration (e.g., 10 mg/mL).

-

Vortex the solution until this compound is completely dissolved.

-

-

Animal Preparation:

-

Weigh the mouse to determine the correct injection volume.

-

Restrain the mouse by gently scruffing the neck to expose the abdomen.

-

-

Injection:

-

Disinfect the injection site on the lower quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

-

Gently aspirate to ensure the needle is not in a blood vessel or organ.

-

Slowly inject the calculated volume of the this compound solution.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress or adverse reactions for at least 30 minutes.

-

Protocol 2: Oral Gavage (p.o.) Administration of this compound in Rats

Objective: To deliver a precise oral dose of this compound directly into the stomach.

Materials:

-

This compound (dl-3-n-butylphthalide)

-

Appropriate vehicle (e.g., distilled water, saline)

-

Vortex mixer

-

Flexible gavage needle (appropriate size for rats)

-

Syringe (1-3 mL)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the this compound solution in the chosen vehicle to the desired concentration.

-

Ensure the solution is homogenous by vortexing.

-

-

Animal Preparation:

-

Weigh the rat to calculate the required administration volume.

-

Gently but firmly restrain the rat.

-

-

Administration:

-

Attach the gavage needle to the syringe filled with the this compound solution.

-

Gently insert the tip of the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.

-

Advance the needle slowly and smoothly until it reaches the stomach. The animal should swallow the tube as it is advanced.

-

Slowly administer the this compound solution.

-

-

Post-Administration Monitoring:

-

Carefully remove the gavage needle.

-

Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound administration in a rodent MCAO model of ischemic stroke.

Caption: Proposed mechanism of action for the this compound prodrug.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Dl-3-n-butylphthalide Reduces Neurovascular Inflammation and Ischemic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dl-3-N-Butylphthalide Promotes Angiogenesis in an Optimized Model of Transient Ischemic Attack in C57BL/6 Mice [frontiersin.org]

- 7. L-3-n-Butylphthalide reduces ischemic stroke injury and increases M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dl-3-n-butylphthalide improves stroke outcomes after focal ischemic stroke in mouse model by inhibiting the pyroptosis-regulated cell death and ameliorating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic effects of dl-3-n-butylphthalide in a transgenic mouse model of amyotrophic lateral sclerosis [pubmed.ncbi.nlm.nih.gov]

- 14. DL-3-n-butylphthalide improved physical and learning and memory performance of rodents exposed to acute and chronic hypobaric hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dissolution of "DB-10" for In-Vivo Research: A Guide for Scientists

A critical first step in preclinical research is the effective delivery of therapeutic agents to in-vivo models. The method of dissolution can significantly impact the compound's bioavailability, efficacy, and potential toxicity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to approach the dissolution of a compound referred to as "DB-10" for in-vivo experiments.

Due to the ambiguous nature of the identifier "this compound," which could refer to several distinct chemical entities, it is imperative to first correctly identify the compound . The search results indicate at least three possibilities for "this compound":

-

DB Solvent: Diethylene glycol monobutyl ether, a high-boiling, slow-evaporating glycol ether.

-

2,4-DB: 4-(2,4-Dichlorophenoxy)butyric acid, a selective post-emergence herbicide.

-

A derivative of aminoanthracenedione , as suggested by a study on a compound labeled "DB-134."

To ensure the accuracy and safety of your in-vivo experiments, please verify the full chemical name or Chemical Abstracts Service (CAS) number of your "this compound" compound before proceeding. Once the specific compound is identified, the following general principles and protocols for dissolving poorly soluble compounds for in-vivo administration can be applied and tailored.

General Strategies for Dissolving Poorly Soluble Compounds for In-Vivo Studies

Many investigational compounds exhibit poor solubility in aqueous solutions, posing a significant challenge for in-vivo administration, particularly for intravenous injection. The primary goal is to develop a formulation that is safe, well-tolerated, and maintains the compound in a soluble state long enough for absorption and distribution.[1][2][3]

Common strategies to enhance the solubility of poorly water-soluble compounds include:

-

Co-solvents: Utilizing water-miscible organic solvents to increase the solubilizing capacity of the vehicle.[1][2]

-

Surfactants: Employing agents that reduce surface tension and form micelles to encapsulate and solubilize the compound.[1][2]

-

pH Adjustment: Modifying the pH of the formulation to ionize the compound, thereby increasing its solubility.[2]

-

Complexing Agents: Using substances like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[4]

-

Lipid-Based Formulations: Dissolving or suspending the compound in oils or other lipids, which is particularly useful for lipophilic drugs.[1]

Recommended Solvents and Excipients for In-Vivo Administration

The choice of solvent and excipients is critical and depends on the physicochemical properties of the compound, the intended route of administration, and the animal model. Below is a table summarizing commonly used vehicles and their characteristics.

| Vehicle Category | Examples | Key Characteristics & Considerations |

| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (B87167) (DMSO) | Effective at increasing solubility but can cause toxicity at high concentrations. DMSO should be used with caution and typically at low final concentrations (<5-10%) due to potential for irritation and systemic toxicity.[1][4] |

| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | Can significantly improve solubility at low concentrations. Some surfactants may cause hypersensitivity reactions or gastrointestinal irritation.[1][2] |

| Oils/Lipids | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | Well-tolerated and suitable for oral or parenteral administration of lipophilic compounds.[1][5] |

| Aqueous | Saline, Phosphate-buffered saline (PBS) | Ideal for soluble and stable compounds. Often used as a diluent for formulations prepared with co-solvents to reduce viscosity and potential irritation.[4] |

Experimental Protocol: A Step-by-Step Guide to Formulation Development

This protocol outlines a general workflow for developing a suitable formulation for a poorly soluble compound intended for in-vivo experiments.

1. Preliminary Solubility Screening:

- Assess the solubility of the compound in a range of individual solvents (e.g., water, saline, ethanol, PEG 400, corn oil).

- This initial screen will help identify the most promising solvent systems.

2. Co-solvent/Surfactant System Evaluation:

- Based on the preliminary screen, prepare various binary and ternary solvent systems.

- Example Formulation: A common starting point for many poorly soluble compounds is a mixture of a co-solvent and a surfactant, which is then diluted with an aqueous vehicle. A typical ratio to start with could be 10% co-solvent, 10% surfactant, and 80% aqueous diluent.

- Procedure:

- Weigh the required amount of the compound into a sterile vial.

- Add the co-solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved.

- Add the surfactant (e.g., Tween® 80) and mix thoroughly.

- Slowly add the aqueous vehicle (e.g., saline) dropwise while continuously vortexing to prevent precipitation.

- Visually inspect the final formulation for any signs of precipitation or immiscibility.

3. pH Adjustment (if applicable):

- For ionizable compounds, determine the pKa.

- Adjusting the pH of the formulation to be at least 2 units above the pKa for an acidic compound or 2 units below the pKa for a basic compound can significantly improve solubility.[2]

- Use biocompatible buffers to maintain the desired pH.

4. Final Formulation Assessment:

- Visual Inspection: The final formulation should be a clear, homogenous solution.

- Stability: Assess the short-term stability of the formulation at room temperature and, if necessary, under refrigerated conditions.

- Tolerability: Before administering the formulation to the study animals, it is advisable to conduct a small pilot study to assess the tolerability of the vehicle alone.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in preparing a compound for in-vivo administration.

Caption: Workflow for preparing this compound for in-vivo experiments.

Signaling Pathway Considerations

The biological activity of the specific "this compound" compound will dictate the relevant signaling pathways to consider. For instance, if "this compound" is an anticancer agent, pathways such as the PI3K/Akt/mTOR or MAPK pathways might be relevant. Once the identity and mechanism of action of your "this compound" are confirmed, a diagram of the pertinent signaling pathway can be constructed to visualize its molecular targets and downstream effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Quantification of DB-10 and N-Butylidenephthalide (NBP) by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylidenephthalide (NBP) is a naturally occurring compound found in plants such as Angelica sinensis and celery seeds. It has garnered significant interest for its potential therapeutic effects, particularly in the context of ischemic stroke.[1][2][3] DB-10 has been identified as a pro-drug of NBP, designed to enhance its delivery and efficacy.[4] Accurate and reliable quantification of both this compound and NBP is crucial for pharmacokinetic studies, formulation development, and quality control in the drug development process. This document provides detailed application notes and protocols for the quantification of this compound and NBP using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

The described methods utilize reversed-phase HPLC (RP-HPLC) to separate this compound and NBP from potential impurities and matrix components. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column. A UV detector is used to monitor the column effluent and quantify the analytes based on their absorbance of ultraviolet light.

Experimental Protocols

Protocol 1: Isocratic HPLC-UV Method for Quantification of NBP

This protocol is adapted from a method developed for the determination of 3-n-butylphthalide in biological tissues.[5]

1. Instrumentation and Materials

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Sodium dihydrogen phosphate (B84403) (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

NBP reference standard

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

2. Preparation of Reagents and Standards

-

Mobile Phase: Prepare a mixture of 0.2 M Sodium Dihydrogen Phosphate (adjusted to pH 4.5 with phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[5] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution of NBP: Accurately weigh a known amount of NBP reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations that will be used to construct a calibration curve.

3. Chromatographic Conditions

-

Column: C18 (150 mm x 4.6 mm, 5 µm)[5]

-

Mobile Phase: 0.2 M Sodium Dihydrogen Phosphate (pH 4.5) : Acetonitrile (50:50, v/v)[5]

-

Flow Rate: 1.0 mL/min[5]

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

4. Sample Preparation

-

For Drug Substance: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

-

For Biological Matrices (e.g., Plasma, Tissue Homogenates): A sample extraction procedure is necessary to remove interfering substances. A common method is protein precipitation followed by liquid-liquid extraction.[5]

-

To 200 µL of the sample, add an internal standard (e.g., Ibuprofen).[5]

-

Add 100 µL of 6% perchloric acid to precipitate proteins.[5]

-

Add 200 µL of diethyl ether and vortex thoroughly.[5]

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.[5]

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the NBP standards against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²). The r² value should be close to 1.0.

-

Determine the concentration of NBP in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Gradient HPLC-UV/DAD Method for Quantification of this compound and NBP

As this compound is a pro-drug of NBP, a gradient method may be more suitable for the simultaneous determination of both compounds, especially if they have different polarities. This protocol is a generalized method based on common practices for small molecule analysis.

1. Instrumentation and Materials

-

HPLC system with a DAD detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water with 0.1% Formic Acid (v/v) (HPLC grade)

-

This compound and NBP reference standards

-

Standard laboratory glassware and syringe filters

2. Preparation of Reagents and Standards

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile or Methanol

-

Standard Stock Solutions: Prepare individual stock solutions of this compound and NBP in a suitable solvent (e.g., acetonitrile or methanol).

-

Working Standard Solutions: Prepare mixed working standard solutions containing both this compound and NBP at various concentrations by diluting the stock solutions with the mobile phase.

3. Chromatographic Conditions

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A suggested starting gradient is:

-

0-5 min: 90% A, 10% B

-

5-20 min: Linear gradient to 10% A, 90% B

-

20-25 min: Hold at 10% A, 90% B

-

25-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: DAD detection, monitoring at the lambda max (λmax) of this compound and NBP (e.g., scanning from 200-400 nm and selecting the optimal wavelength for each, a wavelength around 230 nm or 280 nm is often a good starting point for similar structures).

4. Sample Preparation

-

Follow the sample preparation procedures outlined in Protocol 1, adjusting the final reconstitution solvent to be compatible with the initial mobile phase conditions of the gradient.

5. Data Analysis

-

Follow the data analysis procedures outlined in Protocol 1, creating separate calibration curves for this compound and NBP.

Data Presentation

The following tables summarize the key quantitative parameters for the described HPLC methods.

Table 1: HPLC Method Parameters for NBP Quantification (Isocratic)

| Parameter | Condition |

| Column | C18 (150 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase | 0.2 M Sodium Dihydrogen Phosphate (pH 4.5) : Acetonitrile (50:50, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV at 228 nm[5][6] |

| Retention Time | Approximately 6.4 min[5] |

| Linearity Range | 25.625–1025.000 ng/mL in tissue[5] |

| Limit of Quantification (LOQ) | 25.625 ng/mL in tissue[5] |

Table 2: Suggested HPLC Method Parameters for Simultaneous Quantification of this compound and NBP (Gradient)

| Parameter | Suggested Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | See Protocol 2, Section 3 |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (monitor at λmax of each compound) |

| Retention Times | To be determined experimentally |

| Linearity Range | To be determined experimentally |

| LOQ | To be determined experimentally |

Mandatory Visualization

Caption: Experimental workflow for the HPLC quantification of this compound and NBP.

Signaling Pathways and Logical Relationships

The relationship between this compound and NBP is that of a pro-drug to its active form. This relationship is crucial for understanding the pharmacokinetics of this compound.

Caption: Pro-drug to active drug conversion pathway of this compound to NBP.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Dl-3-n-Butylphthalide (NBP): A Promising Therapeutic Agent for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. japsonline.com [japsonline.com]

- 6. japsonline.com [japsonline.com]

Application Notes & Protocols: Evaluating the Neuroprotective Efficacy of a Novel Compound in an In Vitro Model of Ischemic Stroke

Topic: Using a Novel Neuroprotective Compound in an Oxygen-Glucose Deprivation Model

Audience: Researchers, scientists, and drug development professionals.

Introduction